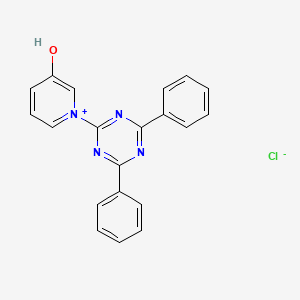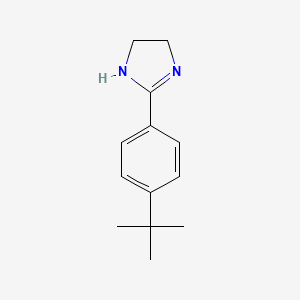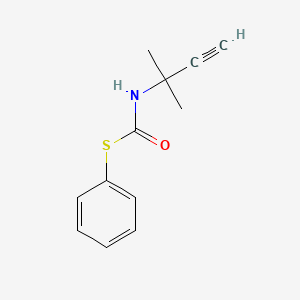
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate is a chemical compound known for its unique structure and properties. It is classified as a carbamothioate, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom. This compound has a molecular formula of C12H13NOS and a molecular weight of 219.071785036 daltons .
Méthodes De Préparation
The synthesis of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate typically involves the reaction of phenyl isothiocyanate with 2-methylbut-3-yn-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .
Comparaison Avec Des Composés Similaires
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate can be compared with other carbamothioates and related compounds:
2-methylbut-3-yn-2-yl carbamate: Similar in structure but with an oxygen atom instead of sulfur.
Phenyl isothiocyanate: A precursor in the synthesis of this compound.
Thiophenol: Another sulfur-containing compound with different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur atom, which imparts distinct chemical and biological activities.
Propriétés
Numéro CAS |
66427-20-1 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
S-phenyl N-(2-methylbut-3-yn-2-yl)carbamothioate |
InChI |
InChI=1S/C12H13NOS/c1-4-12(2,3)13-11(14)15-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) |
Clé InChI |
OZYVITGXQIBAJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NC(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


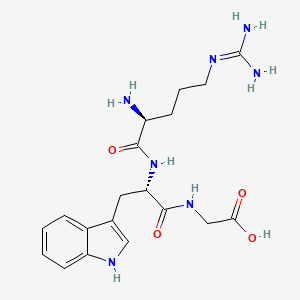
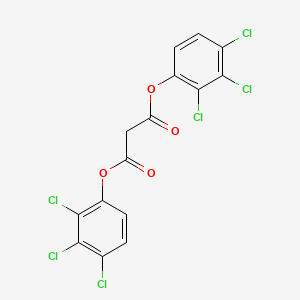
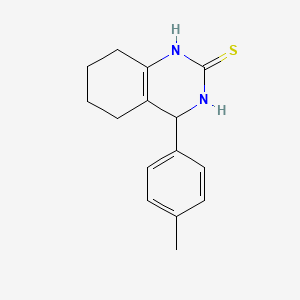
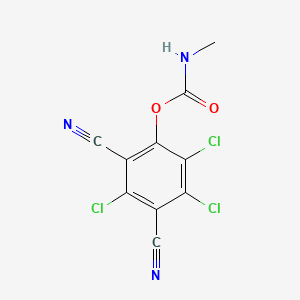
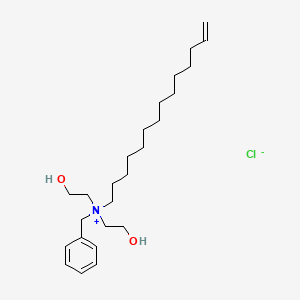
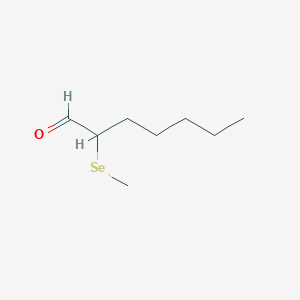
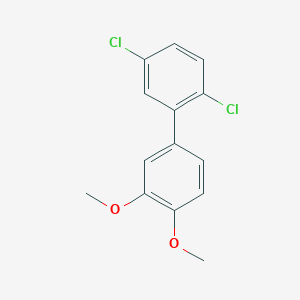
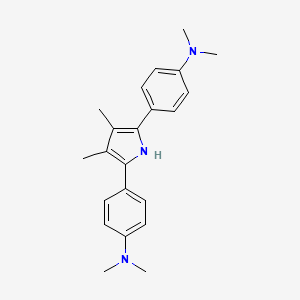
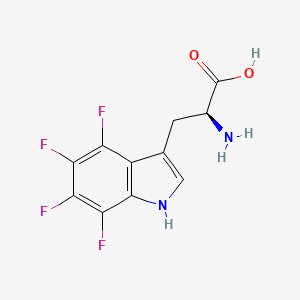
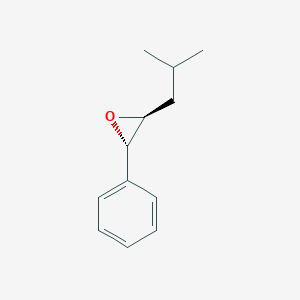
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

